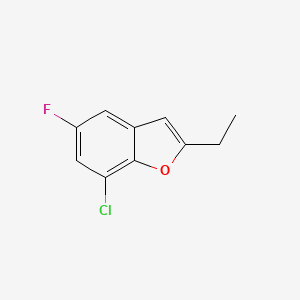

7-Chloro-2-ethyl-5-fluoro-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

847867-07-6 |

|---|---|

Molecular Formula |

C10H8ClFO |

Molecular Weight |

198.62 g/mol |

IUPAC Name |

7-chloro-2-ethyl-5-fluoro-1-benzofuran |

InChI |

InChI=1S/C10H8ClFO/c1-2-8-4-6-3-7(12)5-9(11)10(6)13-8/h3-5H,2H2,1H3 |

InChI Key |

SKQOKLGCTHIMLD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC(=CC(=C2O1)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 2 Ethyl 5 Fluoro 1 Benzofuran

Retrosynthetic Analysis and Strategic Disconnections for the 7-Chloro-2-ethyl-5-fluoro-1-benzofuran Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections that inform potential forward synthetic routes. The most logical disconnections involve the bonds forming the furan (B31954) ring, specifically the C-O and C-C bonds.

Scheme 1: Primary Retrosynthetic Disconnections

Disconnection A (C-O bond): Cleavage of the ether linkage leads to a substituted 2-alkynylphenol. This intermediate is a common precursor in many benzofuran (B130515) syntheses and can be formed from a suitably substituted phenol (B47542) and an alkyne.

Disconnection B (C-C bond): Breaking the C2-C3 bond suggests a strategy involving the coupling of a substituted phenol with a two-carbon unit that can be subsequently cyclized.

Disconnection C (Simultaneous C-O and C-C bond formation): This approach envisions a one-pot or domino reaction where a substituted phenol and a suitable coupling partner react to form the benzofuran ring in a single synthetic operation.

Based on these disconnections, the primary synthetic precursors can be identified as a halogenated and fluorinated phenol and a suitable C2-synthon, such as a terminal alkyne. For instance, a plausible starting material would be 2,6-dichloro-4-fluorophenol (B1329666) or a related derivative, which would then be elaborated to introduce the ethyl group at the 2-position.

Targeted Synthesis Routes for Halogenated and Alkylated Benzofurans

The construction of the this compound scaffold can be achieved through various modern synthetic methods, with transition metal-catalyzed reactions being particularly prominent.

Palladium catalysis offers robust and versatile methods for the synthesis of substituted benzofurans.

The Sonogashira coupling of a substituted o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a powerful strategy. organic-chemistry.org In the context of this compound, this would involve the coupling of a 2-halo-3-chloro-5-fluorophenol with 1-butyne (B89482). The subsequent cyclization can be promoted by the palladium catalyst itself or by the addition of a suitable base or other reagents. organic-chemistry.orgacs.orgnih.gov The use of microwave irradiation can significantly shorten reaction times and improve yields in such processes. nih.gov

A Larock-type heteroannulation represents another viable palladium-catalyzed route. ub.edu This reaction typically involves the coupling of an o-iodoaniline or phenol with an alkyne. ub.eduwikipedia.org For the target molecule, a 2-iodo-3-chloro-5-fluorophenol could be reacted with 1-butyne in the presence of a palladium catalyst and a base. The regioselectivity of the alkyne insertion is a critical factor, with bulkier substituents on the alkyne often directing the regiochemical outcome. wikipedia.org

| Palladium-Catalyzed Approach | Key Reactants | Typical Catalysts and Conditions | Potential Advantages |

| Sonogashira Coupling/Cyclization | 2-halo-3-chloro-5-fluorophenol, 1-butyne | Pd(PPh₃)₂Cl₂/CuI, base (e.g., Et₃N, K₂CO₃), solvent (e.g., DMF, toluene) organic-chemistry.orgnih.govlookchem.com | High functional group tolerance, mild reaction conditions. organic-chemistry.org |

| Larock Heteroannulation | 2-iodo-3-chloro-5-fluorophenol, 1-butyne | Pd(OAc)₂, base (e.g., Na₂CO₃, K₂CO₃), ligand (e.g., PPh₃), additives (e.g., LiCl) wikipedia.org | Good regioselectivity and yields. ub.edu |

Copper-catalyzed methods provide a cost-effective and efficient alternative to palladium-based systems for benzofuran synthesis. rsc.org A notable approach is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This method involves the sequential nucleophilic addition of a phenol to an alkyne followed by oxidative cyclization. For the synthesis of the target compound, 2-chloro-4-fluorophenol (B157789) could be reacted with 1-butyne in the presence of a copper catalyst and an oxidant.

Copper catalysts have also been successfully employed for the ring closure of o-bromobenzyl ketones. nih.gov Furthermore, copper(I)-catalyzed coupling of o-iodophenols with aryl acetylenes has been reported to produce 2-arylbenzo[b]furans in good to excellent yields without the need for palladium. researchgate.net This methodology could potentially be adapted for the coupling with alkyl acetylenes.

| Copper-Catalyzed Approach | Key Reactants | Typical Catalysts and Conditions | Potential Advantages |

| Aerobic Oxidative Cyclization | 2-chloro-4-fluorophenol, 1-butyne | Cu(I) or Cu(II) salt (e.g., CuI, CuCl₂), oxidant (e.g., O₂, air), base rsc.org | Use of inexpensive and abundant copper, one-pot procedure. rsc.org |

| Coupling of o-Iodophenols and Alkynes | 2-iodo-3-chloro-5-fluorophenol, 1-butyne | CuI, base (e.g., K₂CO₃), solvent (e.g., DMF) | Palladium-free, good yields, tolerance of various functional groups. researchgate.net |

Rhodium catalysts have emerged as powerful tools for the synthesis of substituted benzofurans, often proceeding through C-H activation pathways. nih.gov For instance, rhodium-catalyzed annulation of N-phenoxyacetamides with alkynes can provide access to 2,3-disubstituted benzofurans. nih.gov Adapting this to the target molecule would involve a suitably substituted N-(3-chloro-5-fluorophenoxy)acetamide and 1-butyne.

Rhodium-catalyzed intramolecular transannulation of N-sulfonyl-1,2,3-triazoles tethered to a cyclohexadienone core also leads to the formation of benzofurans. nih.gov While a more complex route, it highlights the diverse reactivity that can be harnessed with rhodium catalysis.

| Rhodium-Catalyzed Approach | Key Reactants | Typical Catalysts and Conditions | Potential Advantages |

| C-H Functionalization/Annulation | Substituted N-phenoxyacetamide, 1-butyne | [Rh(III)] catalyst, oxidant, directing group | High regioselectivity, atom economy through C-H activation. researchgate.net |

| Transannulation of Triazoles | Tethered N-sulfonyl-1,2,3-triazole | [Rh(II)] catalyst (e.g., Rh₂(OAc)₄) | Access to complex benzofuran structures. nih.govacs.org |

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods for benzofuran synthesis have been developed. organic-chemistry.org For example, a domino intermolecular Sonogashira coupling of a 2-(2-bromophenoxy) derivative with a terminal alkyne, followed by an intramolecular cyclization, can afford 2,3-disubstituted benzofurans in a single pot. organic-chemistry.orgacs.org

Another one-pot approach involves the reaction of o-hydroxyaldehydes, amines, and alkynes in the presence of a copper catalyst. nih.gov This multicomponent reaction offers a convergent and efficient route to substituted benzofurans. To synthesize this compound, one could envision a reaction between 2-chloro-4-fluoro-6-hydroxybenzaldehyde, an amine, and 1-butyne.

| One-Pot Strategy | Key Reactants | Catalyst/Promoter | Key Features |

| Domino Sonogashira/Cyclization | 2-(2-bromo-3-chloro-5-fluorophenoxy)acetate, 1-butyne | Pd(OAc)₂, ligand (e.g., Xantphos), base (e.g., K₃PO₄) organic-chemistry.org | Two C-C bonds formed in one pot. organic-chemistry.orgacs.org |

| Multicomponent Reaction | 2-chloro-4-fluoro-6-hydroxybenzaldehyde, amine, 1-butyne | Copper iodide (CuI) nih.gov | Convergent, atom-economical. |

Multi-Step Synthetic Sequences from Aromatic Precursors

The synthesis of this compound can be envisioned through several multi-step pathways starting from readily available aromatic precursors. A common and versatile approach involves the construction of the benzofuran core from a substituted phenol. One plausible route begins with the commercially available 2-chloro-4-fluoro-6-nitrophenol.

Proposed Synthetic Route:

Alkylation of the Phenolic Hydroxyl Group: The synthesis would commence with the protection of the phenolic hydroxyl group of 2-chloro-4-fluoro-6-nitrophenol. A Williamson ether synthesis using a suitable alkylating agent like ethyl bromoacetate (B1195939) would yield the corresponding ether.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This step is crucial for subsequent cyclization strategies.

Diazotization and Sandmeyer-type Reaction (optional for modification): While not directly leading to the target, the resulting amino group could be a handle for further modifications of the benzene (B151609) ring through diazotization followed by Sandmeyer or related reactions if other isomers were desired.

Formation of the Furan Ring: A common method for constructing the furan ring is the palladium-catalyzed Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by cyclization. nih.govacs.org In this case, a more direct approach would be a Perkin-like reaction or a related cyclization of a derivative of the starting phenol. A more modern approach could involve an intramolecular Heck reaction. nih.gov

Introduction of the Ethyl Group: The 2-ethyl group can be introduced through various methods. One strategy is the palladium-catalyzed cross-coupling of a 2-halobenzofuran with an ethylating agent like ethylboronic acid or through a Friedel-Crafts acylation followed by reduction. Alternatively, the ethyl group can be incorporated from the start by using a propargyl alcohol derivative in the cyclization step.

A more direct and likely successful approach would involve a Sonogashira coupling of a suitable o-iodophenol with 1-butyne, followed by an intramolecular cyclization. A potential starting material for this would be 2-chloro-4-fluoro-6-iodophenol.

Illustrative Reaction Scheme (Hypothetical):

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | 2-Chloro-4-fluoro-6-iodophenol | 1-Butyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(1-Butynyl)-6-chloro-4-fluorophenol |

| 2 | 2-(1-Butynyl)-6-chloro-4-fluorophenol | Base (e.g., K₂CO₃), heat | This compound |

This table represents a hypothetical, yet plausible, synthetic sequence based on established methodologies for benzofuran synthesis. nih.gov

Directed ortho-Metalation and Halogen-Dance Strategies for Regioselective Substitution

Regioselective functionalization of the polysubstituted benzene ring is a significant challenge in the synthesis of this compound. Directed ortho-metalation (DoM) and halogen-dance reactions are powerful tools to achieve such selectivity. wikipedia.orgrsc.org

Directed ortho-Metalation (DoM):

DoM utilizes a directing group on the aromatic ring to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile. In the context of synthesizing the target molecule's precursors, a fluorine atom can act as a directing group, although it is considered moderate. researchgate.net For instance, in a suitably substituted fluorinated aromatic compound, lithiation could be directed to a specific position to introduce other functionalities. The methoxy (B1213986) group is a more powerful directing group. wikipedia.org

A hypothetical application could involve a starting material like 1-chloro-3-fluoro-5-methoxybenzene. The methoxy group would direct lithiation to the C2 or C6 position. Subsequent reaction with an iodine electrophile would introduce an iodine atom at the desired position, setting the stage for a Sonogashira coupling.

Halogen-Dance Reaction:

The halogen-dance reaction involves the base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement can provide access to isomers that are difficult to obtain through direct synthesis. clockss.org The reaction is driven by the formation of a more stable carbanion intermediate. wikipedia.org While often seen as a side reaction, it can be synthetically useful. clockss.org

For a precursor to this compound, a halogen-dance reaction could potentially be used to isomerize a different halogenated precursor to the desired one. For example, if a synthetic route yielded a 4-chloro- or 6-chloro- isomer, a halogen-dance reaction could be explored to move the chlorine to the 7-position, although the conditions would need to be carefully optimized to favor the desired isomer. The presence of multiple halogens (chlorine and fluorine) would complicate the reaction, and the outcome would depend on the relative stabilities of the possible organometallic intermediates.

Green Chemistry Considerations and Sustainable Synthetic Protocols

Modern organic synthesis emphasizes the development of environmentally benign and sustainable methods. nih.gov For the synthesis of this compound, several green chemistry principles can be applied.

Catalysis: The use of catalytic amounts of reagents is a cornerstone of green chemistry. Palladium- and copper-catalyzed reactions for benzofuran synthesis are well-established and are preferable to stoichiometric reagents. nih.govacs.org The development of highly active catalysts that can be used at low loadings and are recyclable is an active area of research.

Solvent Choice: Traditional organic solvents often pose environmental and health risks. The use of greener solvents such as water, supercritical fluids, or ionic liquids is encouraged. Some copper-catalyzed syntheses of benzofurans have been successfully carried out in deep eutectic solvents (DES), which are biodegradable and have low toxicity. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolation of intermediates, can significantly improve atom economy and reduce waste. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Waste Reduction: The choice of reagents and reaction pathways should aim to minimize the production of hazardous byproducts. For instance, avoiding the use of toxic heavy metals or finding alternatives to halogenated solvents contributes to a greener process.

Stereoselective Synthesis Approaches for Chiral Benzofuran Derivatives (if applicable)

This section is not applicable as the target molecule, this compound, is not chiral. It does not possess any stereocenters or exhibit axial chirality.

Mechanistic Investigations of Key Synthetic Transformations for this compound

Understanding the reaction mechanisms of the key steps in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. A commonly employed method for benzofuran synthesis is the palladium- and copper-cocatalyzed Sonogashira coupling followed by cyclization. nih.gov

Mechanism of the Sonogashira Coupling and Cyclization:

The reaction is believed to proceed through the following steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-chloro-4-fluoro-6-iodophenol), forming a Pd(II)-aryl complex.

Transmetalation: The terminal alkyne (e.g., 1-butyne) reacts with the copper(I) cocatalyst to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst.

Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to form the coupled product (an o-alkynylphenol) and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.

Intramolecular Cyclization: The o-alkynylphenol intermediate then undergoes an intramolecular cyclization. This step is typically promoted by a base, which deprotonates the phenolic hydroxyl group. The resulting phenoxide then attacks the alkyne, leading to the formation of the benzofuran ring. This is often a 5-exo-dig cyclization.

A proposed mechanism for a palladium-catalyzed synthesis is depicted in the literature, often involving oxidative addition, cyclization via an intramolecular Heck reaction, and subsequent transformations to yield the final benzofuran derivative. nih.gov

Chemical Reactivity and Transformation Pathways of 7 Chloro 2 Ethyl 5 Fluoro 1 Benzofuran

Electrophilic Aromatic Substitution Patterns on the Benzofuran (B130515) Moiety

The benzofuran ring system is susceptible to electrophilic attack, with the outcome significantly influenced by the directing effects of the existing substituents. In the case of 7-Chloro-2-ethyl-5-fluoro-1-benzofuran, the chloro, ethyl, and fluoro groups, along with the furan (B31954) oxygen, collectively determine the regioselectivity of these reactions.

Regioselectivity Influenced by Chloro, Ethyl, and Fluoro Substituents

The directing effects of the substituents on the benzene (B151609) and furan rings play a crucial role in determining the position of electrophilic attack. The oxygen atom in the furan ring is strongly activating and directs electrophiles to the C2 and C3 positions. Generally, electrophilic substitution on the benzofuran nucleus preferentially occurs at the C2 position due to the formation of a more stable carbocation intermediate that is stabilized by the adjacent benzene ring. stackexchange.comechemi.comechemi.com However, the substitution pattern of this compound introduces additional electronic factors.

The ethyl group at the C2 position is an ortho-, para-directing activator. The fluoro and chloro groups on the benzene ring are deactivating but ortho-, para-directing. The interplay of these electronic effects suggests that electrophilic attack will likely occur on the furan ring, which is more activated than the halogen-substituted benzene ring. The C3 position is the most probable site for electrophilic substitution, as the C2 position is already occupied by the ethyl group.

| Substituent | Position | Electronic Effect | Directing Influence |

| Oxygen (furan) | 1 | Activating | Ortho, Para (to O) |

| Ethyl | 2 | Activating | Ortho, Para |

| Fluoro | 5 | Deactivating | Ortho, Para |

| Chloro | 7 | Deactivating | Ortho, Para |

Halogenation and Nitration Studies on the Benzofuran Core

Halogenation: Bromination or chlorination would be expected to occur at the C3 position. The reaction would likely proceed under mild conditions, for instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be anticipated to yield the 3-nitro derivative. The reaction conditions would need to be carefully controlled to avoid over-nitration or degradation of the starting material.

| Reaction | Reagents | Expected Major Product |

| Bromination | NBS, CCl4 | 3-Bromo-7-chloro-2-ethyl-5-fluoro-1-benzofuran |

| Nitration | HNO3, H2SO4 | 7-Chloro-2-ethyl-5-fluoro-3-nitro-1-benzofuran |

Nucleophilic Substitution Reactions and Their Synthetic Applications

Nucleophilic substitution reactions on the benzofuran core of this compound are less common than electrophilic substitutions. The electron-rich nature of the benzofuran ring makes it generally unreactive towards nucleophiles. However, the presence of the halogen substituents on the benzene ring opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions, particularly if an activating group is present or under forcing conditions.

The synthetic utility of such reactions lies in the potential to introduce a variety of functional groups at the C5 or C7 positions, which can be valuable for the synthesis of more complex molecules. For instance, reaction with alkoxides, amines, or thiolates could lead to the corresponding ethers, amines, or thioethers. However, these reactions often require harsh conditions and may suffer from low yields.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of benzofurans. acs.orgnih.govnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Functionalization at the Furan Ring Positions (C-2, C-3)

While the C2 position is already substituted, the C3 position could be functionalized via cross-coupling reactions. This would typically involve initial halogenation at C3, as described in section 3.1.2, followed by a coupling reaction. For example, a 3-bromo derivative could undergo Suzuki, Stille, or Sonogashira coupling to introduce aryl, vinyl, or alkynyl groups, respectively.

Coupling Reactions Involving Halogen Substituents on the Benzene Ring (C-5, C-7)

The chloro and fluoro substituents on the benzene ring provide handles for a variety of cross-coupling reactions. The chloro group at C7 is generally more reactive in palladium-catalyzed couplings than the fluoro group at C5. This differential reactivity could allow for selective functionalization.

Suzuki Coupling: Reaction of the 7-chloro position with a boronic acid in the presence of a palladium catalyst and a base would lead to the formation of a new C-C bond.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of an amino group at the C7 position by coupling with an amine in the presence of a palladium catalyst.

Heck Reaction: The C7-chloro bond could participate in a Heck reaction with an alkene to form a new C-C double bond.

The activation of the C-F bond at the C5 position for cross-coupling is more challenging due to its high bond dissociation energy. beilstein-journals.org However, specialized nickel-based catalytic systems have been developed for the activation of C-F bonds, which could potentially be applied to functionalize the C5 position. beilstein-journals.org

| Coupling Reaction | Position | Coupling Partner | Catalyst System | Expected Product |

| Suzuki | C-7 | Arylboronic acid | Pd(PPh3)4, base | 7-Aryl-2-ethyl-5-fluoro-1-benzofuran |

| Buchwald-Hartwig | C-7 | Amine | Pd catalyst, ligand | 7-Amino-2-ethyl-5-fluoro-1-benzofuran |

| Heck | C-7 | Alkene | Pd(OAc)2, PPh3 | 7-Alkenyl-2-ethyl-5-fluoro-1-benzofuran |

Oxidation and Reduction Transformations of the Benzofuran System

The benzofuran nucleus in this compound is susceptible to both oxidation and reduction, targeting primarily the furan ring.

Oxidation: The electron-rich double bond of the furan moiety is the principal site for oxidative transformations. Based on studies of similar 2-alkylbenzofurans, this compound is expected to undergo epoxidation upon treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like dimethyldioxirane (DMDO). This would yield a reactive epoxide intermediate.

The resulting epoxide is anticipated to be unstable and can undergo various subsequent reactions. Depending on the reaction conditions and the presence of nucleophiles, the epoxide ring could open to form diol products. Alternatively, rearrangement of the epoxide could lead to the formation of a benzofuran-3(2H)-one derivative. In the presence of acid, the epoxide could also facilitate the formation of other rearranged products. The biomimetic oxidation of 2-methylbenzofuran using hydrogen peroxide in the presence of a manganese(III) porphyrin catalyst has been shown to proceed via an epoxide intermediate, which then undergoes further transformations, including nucleophilic attack by the co-catalyst or other species present in the reaction mixture. mdpi.com This suggests that similar complex reactivity could be expected for this compound under oxidative conditions.

| Oxidizing Agent | Expected Intermediate | Potential Products |

| m-CPBA | Epoxide | Diol, Benzofuran-3(2H)-one |

| DMDO | Epoxide | Diol, Benzofuran-3(2H)-one |

| H₂O₂ / Catalyst | Epoxide | Ring-opened and rearranged products |

Reduction: The furan ring of the benzofuran system can be selectively reduced. Catalytic hydrogenation is a common method for this transformation. The use of catalysts such as palladium on carbon (Pd/C) or ruthenium nanoparticles is expected to selectively hydrogenate the 2,3-double bond of the furan ring to yield the corresponding 2,3-dihydrobenzofuran derivative, 7-Chloro-2-ethyl-5-fluoro-2,3-dihydro-1-benzofuran.

The selectivity of the reduction can be influenced by the choice of catalyst and reaction conditions. While some catalysts may selectively reduce the furan ring, others, under more forcing conditions, could potentially lead to the reduction of the benzene ring or even hydrogenolysis of the C-O bond, resulting in ring opening. The presence of the halogen substituents on the benzene ring may also influence the catalytic activity and selectivity.

| Reducing Agent/Catalyst | Expected Product |

| H₂ / Pd/C | 7-Chloro-2-ethyl-5-fluoro-2,3-dihydro-1-benzofuran |

| Ruthenium Nanoparticles | 7-Chloro-2-ethyl-5-fluoro-2,3-dihydro-1-benzofuran |

Photochemical and Thermal Rearrangements of this compound

The photochemical and thermal behavior of benzofurans can lead to interesting molecular rearrangements, although specific studies on derivatives like this compound are limited.

Photochemical Rearrangements: While many photochemical studies involving benzofurans focus on their synthesis, some reports indicate that the benzofuran ring system can undergo photochemical transformations. The specific outcome would be highly dependent on the wavelength of light used and the presence of sensitizers or other reactive species. Given the presence of halogen atoms, photochemical reactions could potentially involve carbon-halogen bond cleavage, leading to radical intermediates and subsequent rearrangements or reactions with the solvent. However, without specific experimental data, predicting the precise photochemical rearrangement pathways for this molecule is speculative.

Thermal Rearrangements: Benzofuran derivatives are generally thermally stable. researchgate.net However, at elevated temperatures, thermal degradation can occur. Studies on the thermal degradation of related compounds, such as dibenzofurans, have shown that decomposition can lead to the formation of various smaller aromatic fragments. researchgate.net For this compound, high temperatures would likely lead to fragmentation of the molecule rather than a clean rearrangement to a specific isomer. The presence of the ethyl group might provide a site for initial thermal cleavage.

| Condition | Expected Behavior |

| Photochemical (UV light) | Potential for C-Halogen bond cleavage and subsequent radical reactions. |

| Thermal (High Temperature) | Likely to undergo fragmentation and decomposition rather than specific rearrangement. |

Cycloaddition Reactions Involving the Benzofuran Nucleus

The benzofuran nucleus can participate in cycloaddition reactions, with the furan part acting as either a diene or a dienophile, and the 2,3-double bond also exhibiting dienophilic character.

The reactivity of this compound in cycloaddition reactions will be significantly influenced by the electronic nature of its substituents. The electron-withdrawing chloro and fluoro groups on the benzene ring decrease the electron density of the benzofuran system, making the 2,3-double bond more electron-deficient. This electronic characteristic suggests that this compound would be a good dienophile in normal-electron-demand Diels-Alder reactions.

In a [4+2] cycloaddition reaction with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, this compound would be expected to react across its 2,3-double bond to form a tricyclic adduct. The stereochemistry of the resulting product would be governed by the principles of the Diels-Alder reaction, typically favoring the endo product.

Furthermore, benzofurans can also participate in [2+2] cycloaddition reactions, particularly under photochemical conditions. The reaction with an alkene could lead to the formation of a cyclobutane ring fused to the benzofuran core.

| Reaction Type | Reactant | Expected Product |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Tricyclic adduct |

| [2+2] Photocycloaddition | Alkene | Cyclobutane-fused benzofuran |

Advanced Spectroscopic and Analytical Characterization of 7 Chloro 2 Ethyl 5 Fluoro 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the oxygen of the benzofuran (B130515) ring. The ethyl group would be expected to show a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons due to spin-spin coupling. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atom.

Hypothetical ¹H NMR Data Table for 7-Chloro-2-ethyl-5-fluoro-1-benzofuran

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH2CH3 | Predicted value | Quartet (q) | Predicted value |

| -CH2CH3 | Predicted value | Triplet (t) | Predicted value |

| H-3 | Predicted value | Singlet (s) or Doublet (d) | Predicted value |

| H-4 | Predicted value | Doublet (d) or Doublet of Doublets (dd) | Predicted value |

Carbon (¹³C) NMR and DEPT-135 for Carbon Skeletal Elucidation

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) and furan (B31954) rings would be influenced by the halogen substituents. DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

Hypothetical ¹³C NMR Data Table for this compound

| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C-2 | Predicted value | C |

| C-3 | Predicted value | CH |

| C-3a | Predicted value | C |

| C-4 | Predicted value | CH |

| C-5 | Predicted value | C |

| C-6 | Predicted value | CH |

| C-7 | Predicted value | C |

| C-7a | Predicted value | C |

| -CH₂CH₃ | Predicted value | CH₂ |

Fluorine (¹⁹F) NMR for Fluorine Environment and Interactions

¹⁹F NMR spectroscopy is a highly sensitive technique that would provide specific information about the fluorine atom at the 5-position. The chemical shift of the fluorine signal would be indicative of its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (H-4 and H-6) would be observed in both the ¹H and ¹⁹F NMR spectra, providing crucial information for confirming the position of the fluorine substituent.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, for instance, between the methylene and methyl protons of the ethyl group, and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity of the entire molecule, including the positions of the substituents on the benzofuran core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, providing information about their spatial proximity and helping to confirm the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS would be used to determine the accurate mass of the molecular ion to four or five decimal places. This high precision allows for the unambiguous determination of the elemental formula of the compound (C₁₀H₈ClFO). The isotopic pattern of the molecular ion peak would also be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the M peak, which is indicative of the presence of a single chlorine atom.

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M]⁺ | Calculated value for C₁₀H₈³⁵ClFO⁺ | Hypothetical observed value |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon collision-induced dissociation (CID). For this compound (molecular weight: 198.62 g/mol ), the molecular ion ([M]+•) would be expected to undergo a series of characteristic fragmentation reactions.

The primary fragmentation is anticipated to involve the ethyl group at the C2 position. A common pathway for 2-alkylbenzofurans is the loss of a methyl radical (•CH3) via benzylic cleavage, which is a favorable process, leading to a stable benzofuranylmethyl cation. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the furan ring, a characteristic fragmentation for benzofurans. nih.gov The presence of halogen atoms also directs fragmentation, with potential losses of chlorine (•Cl) or fluorine (•F) radicals, or neutral losses of HCl or HF, although the loss of a chlorine radical is generally more favorable than the loss of a fluorine radical. researchgate.netnih.gov

Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Predicted Fragment Structure |

|---|---|---|---|

| 198/200 | 183/185 | •CH3 | [M-CH3]+ |

| 198/200 | 163 | •Cl | [M-Cl]+ |

| 183/185 | 155/157 | CO | [M-CH3-CO]+ |

Note: The table reflects the expected major fragmentation pathways. The presence of the chlorine isotope (³⁷Cl) will result in characteristic M+2 peaks for chlorine-containing fragments.

Vibrational Spectroscopy

FTIR spectroscopy provides detailed information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings are anticipated in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring typically gives rise to strong bands in the 1250-1050 cm⁻¹ region. The presence of the halogen substituents will be indicated by C-F and C-Cl stretching vibrations, typically found in the 1250-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively. acs.org

Predicted FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1550-1450 | C=C Stretch | Benzofuran Ring System |

| 1470-1430 | C-H Bend | Aliphatic (Ethyl) |

| 1250-1150 | C-F Stretch | Aryl-Fluorine |

| 1250-1050 | C-O-C Stretch | Aryl-Alkyl Ether |

| 850-750 | C-H Bend (out-of-plane) | Substituted Benzene |

Raman spectroscopy, which is complementary to FTIR, provides insights into molecular vibrations, particularly for non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the aromatic ring breathing modes. The C=C stretching vibrations of the benzofuran ring system will also be Raman active. While C-H stretching vibrations are visible, they are typically weaker than in FTIR. The C-Cl and C-F vibrations will also be present in the Raman spectrum, providing complementary information to the infrared data. nih.gov

Predicted Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl) |

| 1620-1580 | Ring Breathing/Stretch | Aromatic Ring |

| 1550-1450 | C=C Stretch | Benzofuran Ring System |

| 1000-1050 | Ring Breathing (Trigonal) | Substituted Benzene |

| 800-600 | C-Cl Stretch | Aryl-Chlorine |

Electronic Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information on its chromophore and conjugation system. The benzofuran core is the primary chromophore in this compound. Benzene itself shows absorption bands around 184, 204, and 256 nm. quimicaorganica.org For the larger, conjugated benzofuran system, these π → π* transitions are expected to shift to longer wavelengths (a bathochromic shift). libretexts.orgup.ac.za

Substituents on the aromatic ring further modulate the absorption spectrum. Halogens, acting as auxochromes, can cause additional bathochromic shifts due to the interaction of their lone pair electrons with the aromatic π-system. docbrown.infohnue.edu.vn The ethyl group is expected to have a minor effect. Based on studies of substituted benzofurans, multiple absorption bands are anticipated in the 200-350 nm range. researchgate.net

Predicted UV-Vis Absorption Maxima (λmax) for this compound (in a non-polar solvent)

| Predicted λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~210-230 | π → π* | Benzene Ring Transition |

| ~250-270 | π → π* | Benzofuran System |

X-ray Crystallography for Single-Crystal Structural Elucidation

Based on crystal structures of similar substituted benzofurans, the benzofuran ring system is expected to be essentially planar. researchgate.netresearchgate.netvensel.org The ethyl group at C2 would likely be oriented to minimize steric hindrance. The analysis would confirm the substitution pattern and provide invaluable data for understanding the molecule's solid-state properties.

Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| C(aromatic)-C(aromatic) Bond Length | ~1.37-1.41 Å |

| C-O (furan ring) Bond Length | ~1.36-1.38 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

Chromatographic Methods for Purification and Purity Assessment

The purification and purity assessment of this compound are critical steps in its synthesis and characterization. Chromatographic methods are particularly well-suited for this purpose, offering high-resolution separation of the target compound from impurities and starting materials.

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis and purification of moderately polar to nonpolar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Methodology and Findings:

A typical RP-HPLC method for the analysis of this compound would employ a C18 stationary phase, which provides excellent hydrophobic interaction capabilities. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile or methanol, and water. The use of a gradient, where the concentration of the organic solvent is increased over time, is beneficial for eluting compounds with a range of polarities and for sharpening the peaks of later-eluting components chromatographyonline.com.

The presence of the benzofuran ring, a conjugated aromatic system, allows for sensitive detection using a UV-Vis detector. The position and nature of substituents on the benzofuran ring influence the UV absorption spectrum researchgate.net. For substituted benzofurans, absorption maxima are often observed in the range of 280–350 nm researchgate.net. Therefore, a wavelength within this range would be selected for monitoring the elution of this compound. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase chromforum.org.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient Program | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 290 nm |

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of individual components in a mixture.

Methodology and Findings:

For the analysis of this compound, a capillary GC column with a nonpolar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable tdi-bi.commdpi.com. The sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas, typically helium. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A temperature-programmed oven is used to gradually increase the column temperature, allowing for the sequential elution of compounds with different volatilities.

Following separation in the GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at a standard energy of 70 eV chromatographyonline.comchromatographyonline.comscispace.com. The resulting molecular ion and fragment ions are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum provides a unique fragmentation pattern that can be used to confirm the structure of the compound. The mass spectrometer is typically set to scan a mass range that encompasses the expected molecular weight of the analyte and its fragments, for instance, from 35 to 500 atomic mass units (amu) tdi-bi.com.

Table 2: Proposed GC-MS Parameters for the Characterization of this compound

| Parameter | Value |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 m/z |

| Ion Source Temperature | 230 °C |

Computational and Theoretical Investigations of 7 Chloro 2 Ethyl 5 Fluoro 1 Benzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, governed by the principles of quantum mechanics, can predict molecular structure, reactivity, and various spectroscopic parameters.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules with a high degree of accuracy.

For 7-Chloro-2-ethyl-5-fluoro-1-benzofuran, DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Ab Initio Methods for High-Level Electronic Property Characterization

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for validating the results obtained from other computational techniques.

For this compound, high-level ab initio calculations could be employed to precisely characterize its electronic properties, such as ionization potential, electron affinity, and electronic energy levels. These calculations would offer a deeper understanding of the molecule's behavior in chemical reactions and its potential as an electron donor or acceptor.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distributions. The locations of the HOMO and LUMO on the molecule indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO gap would provide insight into the molecule's kinetic stability.

| Parameter | Typical Energy Range (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -5.0 | Electron-donating ability |

| ELUMO | -2.0 to -1.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and kinetic stability |

Reactivity Indices and Molecular Electrostatic Potential (MEP) Maps for Predicting Reaction Sites

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide quantitative measures of a molecule's reactivity. Local reactivity descriptors, like the Fukui function, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Red regions on the MEP map indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential) and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen, fluorine, and chlorine atoms, and positive potential around the hydrogen atoms.

| Descriptor | Formula | Typical Value Range |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 - 4.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 - 2.5 eV |

| Global Softness (S) | 1/(2η) | 0.2 - 0.25 eV-1 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning the signals in experimental spectra.

IR (Infrared): The calculation of vibrational frequencies can help in the interpretation of the experimental IR spectrum, allowing for the identification of characteristic functional groups.

UV-Vis (Ultraviolet-Visible): Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the binding orientation and affinity of a molecule to a specific target, such as an enzyme or receptor. This technique is instrumental in drug discovery for elucidating potential mechanisms of action and for screening virtual libraries of compounds against biological targets. For this compound, molecular docking can provide critical insights into its potential pharmacological profile by simulating its interaction with various proteins at an atomic level.

Prediction of Binding Affinities to Biomolecular Targets (e.g., enzymes, receptors)

The binding affinity, often quantified as a docking score or binding energy (typically in kcal/mol), represents the strength of the interaction between a ligand and its target protein. A lower, more negative binding energy value suggests a more stable ligand-protein complex and potentially higher biological activity.

While specific experimental binding data for this compound is not extensively documented in public literature, studies on analogous benzofuran (B130515) structures show significant interactions with a range of biomolecular targets. For instance, various benzofuran derivatives have been docked against enzymes such as tyrosinase, urease, and DNA gyrase, as well as G-protein coupled receptors like dopamine and serotonin receptors. asianpubs.orgacs.orgnih.gov These studies help in constructing hypothetical docking scenarios to predict the potential targets for this compound.

An illustrative docking simulation of this compound against several well-known therapeutic targets could yield predicted binding affinities as shown in the interactive table below. These values are hypothetical and serve to demonstrate the type of data generated from such a study.

Table 1: Hypothetical Predicted Binding Affinities for this compound This table presents illustrative data from a hypothetical molecular docking study.

| Biomolecular Target | Target Class | Predicted Binding Affinity (kcal/mol) | Potential Relevance |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme | -9.5 | Anti-inflammatory |

| Tyrosinase | Enzyme | -8.2 | Skin pigmentation disorders |

| Dopamine D2 Receptor | GPCR | -7.9 | Antipsychotic |

Identification of Key Intermolecular Interactions and Binding Modes

Beyond predicting binding affinity, molecular docking reveals the specific binding mode, which includes the conformation and orientation of the ligand within the protein's active site. This binding is stabilized by a network of intermolecular interactions. For this compound, these interactions would likely include:

Hydrogen Bonds: The oxygen atom of the benzofuran ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen-donating amino acid residues (e.g., Serine, Tyrosine) in the active site. Studies on other benzofuranones have identified serine residues as key interaction points in receptor binding. acs.orgnih.govresearchgate.net

Hydrophobic Interactions: The ethyl group at position 2 and the benzene (B151609) ring of the benzofuran core are hydrophobic and can engage in van der Waals and pi-alkyl interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

Halogen Bonds: The chlorine atom at position 7 and the fluorine atom at position 5 can participate in halogen bonding. This is a highly directional interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site on the protein, such as a carbonyl oxygen on the peptide backbone.

Pi-Pi Stacking: The aromatic benzofuran ring system can form pi-pi stacking or pi-cation interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan within the binding pocket.

In a hypothetical binding scenario with DNA Gyrase B, the benzofuran core might be positioned within a hydrophobic pocket, while the chloro and fluoro substituents could form specific halogen bonds that enhance binding affinity and selectivity. asianpubs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of novel compounds based on their structural features.

Calculation of Molecular Descriptors for the this compound Series

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.eduhufocw.org For a series of compounds related to this compound, a wide array of descriptors would be calculated to capture the structural diversity responsible for variations in biological activity. These descriptors can be categorized as:

Constitutional (1D/2D): These include molecular weight, atom counts, number of rotatable bonds, and topological indices that describe molecular branching and connectivity. hufocw.org

Geometrical (3D): These relate to the three-dimensional structure, such as molecular surface area, volume, and shadow indices. hufocw.org

Electronic: These quantify the electronic properties of the molecule, including dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Physicochemical: Descriptors like the logarithm of the octanol-water partition coefficient (LogP) and Polar Surface Area (PSA) are crucial for predicting a compound's pharmacokinetic properties. researchgate.netnih.gov

The following interactive table provides examples of calculated molecular descriptors for a hypothetical series of benzofuran analogs.

Table 2: Calculated Molecular Descriptors for an Illustrative Benzofuran Series This table contains hypothetical data for QSAR modeling purposes.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|---|---|

| This compound | 212.63 | 4.15 | 13.14 | -6.85 | -1.21 |

| 2-ethyl-1-benzofuran | 160.21 | 3.50 | 13.14 | -6.50 | -0.98 |

| 7-Chloro-2-ethyl-1-benzofuran | 194.64 | 3.98 | 13.14 | -6.72 | -1.15 |

Statistical Model Development for Predicting Biological Activity Based on Structural Features

Once descriptors are calculated for a training set of molecules with known biological activities (e.g., IC₅₀ values), a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) is a common technique that generates a simple, interpretable equation. researchgate.net

For example, a hypothetical QSAR model predicting the anti-inflammatory activity (log(1/IC₅₀)) of a benzofuran series might yield an equation like:

log(1/IC₅₀) = 0.45 * (LogP) + 0.95 * (HOMO Energy) - 0.08 * (Molecular Weight) + 2.5

In this illustrative model:

A positive coefficient for LogP suggests that higher lipophilicity is favorable for activity.

A positive coefficient for HOMO Energy (a less negative value) might indicate that electron-donating capability enhances the interaction with the target.

A small negative coefficient for Molecular Weight could imply that excessive bulk is slightly detrimental to activity.

The statistical significance and predictive power of such a model are rigorously evaluated using parameters like the squared correlation coefficient (R²) and cross-validation (Q²). nih.gov A robust QSAR model can then be used to predict the biological activity of new, unsynthesized benzofuran derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Preclinical Biological Evaluation Methodologies for 7 Chloro 2 Ethyl 5 Fluoro 1 Benzofuran

In Vitro Mechanistic Studies

In vitro mechanistic studies are fundamental to understanding the biological activity of a novel compound. These assays, conducted in a controlled laboratory setting outside of a living organism, provide insights into the molecular mechanisms by which a compound exerts its effects.

Enzyme Inhibition and Activation Assays

Enzyme assays are crucial for identifying the specific molecular targets of a compound. For a novel benzofuran (B130515) derivative, a panel of enzymes relevant to various disease pathways would be screened. For instance, given the known anticancer potential of some benzofurans, kinases, which are key regulators of cell signaling and are often dysregulated in cancer, would be a primary focus.

Table 1: Hypothetical Enzyme Inhibition Profile for 7-Chloro-2-ethyl-5-fluoro-1-benzofuran

| Enzyme Family | Specific Enzyme | IC50 (µM) | Activity |

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | > 100 | Inactive |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 15.2 | Moderate Inhibition | |

| Cyclin-Dependent Kinase 2 (CDK2) | 8.7 | Potent Inhibition | |

| Hydrolases | Matrix Metalloproteinase-9 (MMP-9) | 25.4 | Weak Inhibition |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Receptor Binding and Functional Assays

To determine if a compound acts as an agonist or antagonist at a specific receptor, receptor binding and functional assays are employed. Given the diverse activities of benzofurans, screening against a panel of G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels would be warranted.

Cellular Pathway Modulation Studies

Understanding how a compound affects cellular signaling is critical. Techniques such as Western blotting and reporter gene assays can elucidate the impact of this compound on key signaling cascades. For example, studies on other benzofuran derivatives have shown modulation of pathways like NF-κB, which is involved in inflammation and cancer.

Cell-Based Assays for Specific Cellular Responses

Table 2: Hypothetical Cellular Response Profile in Cancer Cell Lines

| Cell Line | Assay | Endpoint | Result |

| MCF-7 (Breast Cancer) | Cell Cycle Analysis | % of cells in G2/M phase | Increased |

| A549 (Lung Cancer) | Annexin V/PI Staining | % Apoptotic Cells | Increased |

| HCT116 (Colon Cancer) | LC3-II Puncta Formation | Autophagy Induction | Moderate |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Antimicrobial Susceptibility Testing

The benzofuran scaffold is known to be a component of some antimicrobial agents. Therefore, evaluating the antibacterial, antifungal, and antiviral activities of this compound against a panel of model organisms is a standard preclinical step. Minimum Inhibitory Concentration (MIC) values would be determined to quantify its potency.

Table 3: Hypothetical Antimicrobial Activity Profile

| Organism Type | Species | MIC (µg/mL) |

| Gram-positive Bacteria | Staphylococcus aureus | 16 |

| Gram-negative Bacteria | Escherichia coli | > 64 |

| Fungi | Candida albicans | 8 |

| Virus | Influenza A (H1N1) | 32 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Antioxidant Activity Assessment

The potential for a compound to act as an antioxidant can be evaluated using various in vitro assays. Radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and assessments of cellular antioxidant capacity, like the ORAC (Oxygen Radical Absorbance Capacity) assay, would provide insights into the antioxidant properties of this compound.

Anti-inflammatory Mechanism Investigations (e.g., modulation of inflammatory mediators, immune cell responses)

The investigation into the anti-inflammatory mechanisms of benzofuran derivatives typically involves a combination of in vitro assays to elucidate their effects on key inflammatory pathways and cellular responses. A primary focus is the modulation of inflammatory mediators.

Researchers commonly utilize cell-based models, such as lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7), to screen for anti-inflammatory activity. mdpi.comnih.gov In these models, the ability of a compound to inhibit the production of pro-inflammatory mediators is quantified. Key mediators often assessed include:

Nitric Oxide (NO): An important signaling molecule in inflammation, its overproduction is associated with inflammatory conditions. Benzofuran derivatives have demonstrated the ability to inhibit NO production in a dose-dependent manner. nih.gov For instance, certain aza-benzofuran compounds have shown potent inhibition of NO release in LPS-stimulated macrophages. mdpi.com

Prostaglandins: Specifically, Prostaglandin E2 (PGE2), a key mediator of inflammation and pain, is synthesized via the cyclooxygenase (COX) enzymes. The inhibitory effect of benzofuran compounds on PGE2 production is a common measure of their anti-inflammatory potential. nih.gov

Cytokines and Chemokines: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are crucial targets. mdpi.com The ability of benzofuran derivatives to suppress the secretion of these cytokines is evaluated using techniques like ELISA. nih.gov For example, fluorinated benzofuran derivatives have been shown to decrease the secretion of IL-6 and Chemokine (C-C) Ligand 2 (CCL2). nih.gov

The underlying molecular mechanisms are often explored by investigating the compound's effect on key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response. mdpi.com Studies on benzofuran hybrids have shown that they can significantly inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, thereby down-regulating the expression of inflammatory genes like COX-2 and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov

Furthermore, the direct inhibitory activity on enzymes like cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) is assessed to determine the selectivity and mode of action of the compounds. researchgate.net Some benzofuran derivatives have been identified as dual inhibitors of COX and 5-LOX.

Table 1: Illustrative In Vitro Anti-inflammatory Activity of Representative Benzofuran Derivatives

| Compound | Assay | Cell Line | IC50 (µM) |

|---|---|---|---|

| Aza-benzofuran 1 | NO Inhibition | RAW 264.7 | 17.3 |

| Aza-benzofuran 4 | NO Inhibition | RAW 264.7 | 16.5 |

| Fluorinated Benzofuran 5 | COX-2 Inhibition | LPS-treated macrophages | 28.1 |

| Fluorinated Benzofuran 6 | COX-1 Inhibition | LPS-treated macrophages | 5.0 |

| Fluorinated Benzofuran 6 | COX-2 Inhibition | LPS-treated macrophages | 13.0 |

| Benzofuran-piperazine hybrid 5d | NO Inhibition | RAW 264.7 | 52.23 |

In Vivo Preclinical Models for Pharmacodynamic and Mechanistic Evaluation

Selection of Appropriate Animal Models for Investigating Disease Pathophysiology (e.g., infection models, inflammatory models)

To assess the in vivo anti-inflammatory efficacy of benzofuran derivatives, various established animal models of inflammation are employed. The choice of model depends on the specific aspects of inflammation being investigated (e.g., acute vs. chronic, specific organ systems).

A widely used model for acute inflammation is the carrageenan-induced paw edema model in rats. researchgate.netjopcr.com In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce the volume of paw edema over a period of several hours, compared to a control group. This model is useful for evaluating inhibitors of mediators like histamine, serotonin, and prostaglandins, which are involved in the different phases of the inflammatory response. nih.gov

Another model for acute inflammation is the zymosan-induced air pouch model . This model allows for the study of inflammatory cell migration and the quantification of inflammatory exudate and mediators within a pouch created on the dorsum of the animal. nih.gov

For more systemic inflammatory responses, models such as LPS-induced endotoxemia in mice are utilized. nih.gov This model mimics aspects of sepsis and allows for the evaluation of the compound's effect on systemic cytokine production and immune cell regulation. researchgate.net

To investigate the effects on chronic inflammatory conditions, models that replicate specific disease pathophysiology are used. For example, a mouse model of acute colitis can be used to evaluate the efficacy of benzofuran derivatives in treating inflammatory bowel disease. researchgate.net In the context of respiratory inflammation, ovalbumin-sensitized and challenged mice are used as a model for allergic airway inflammation, such as asthma. nih.gov

Evaluation of Target Engagement and Pharmacodynamic Biomarker Responses in Biological Systems

In preclinical in vivo studies, it is crucial to demonstrate that the investigational compound is interacting with its intended target (target engagement) and eliciting a measurable biological response (pharmacodynamics).

Target engagement can be assessed indirectly by measuring the downstream effects of the compound's action. For instance, if a benzofuran derivative is designed to inhibit the NF-κB pathway, its effectiveness can be evaluated by measuring the levels of phosphorylated NF-κB p65 in tissue samples from treated animals. mdpi.com

Pharmacodynamic biomarkers are used to monitor the physiological and biochemical effects of the compound over time. In the context of inflammation, these biomarkers often include the same inflammatory mediators measured in vitro, but are quantified in biological samples from the animal models, such as serum, plasma, or tissue homogenates.

Commonly measured pharmacodynamic biomarkers for anti-inflammatory benzofuran derivatives include:

Pro-inflammatory cytokines and chemokines: Levels of TNF-α, IL-6, IL-1β, IL-4, IL-5, and IL-13 in serum or bronchial alveolar lavage fluid (BALF) are quantified using ELISA. nih.govnih.gov

Enzymes: The expression levels of COX-2 and iNOS in inflamed tissues can be measured by techniques such as Western blotting or immunohistochemistry. mdpi.com

Immunoglobulins: In models of allergic inflammation, levels of total and antigen-specific Immunoglobulin E (IgE) in the serum are important biomarkers. nih.gov

Table 2: Representative In Vivo Anti-inflammatory Effects of Benzofuran Derivatives in the Carrageenan-Induced Paw Edema Model in Rats

| Compound | Time After Carrageenan (hours) | % Inhibition of Edema |

|---|---|---|

| Benzofuran derivative 6a | 2 | 61.55 |

| Benzofuran derivative 6b | 2 | 71.10 |

| Indomethacin (Reference) | 3 | 71.2 |

| Oxadiazole derivative 10b | 3 | 57.5 |

| Oxadiazole derivative 13b | 3 | 62.3 |

Histopathological and Molecular Analysis of Tissue Samples from Preclinical Studies

Following the completion of in vivo studies, tissue samples from the affected organs are collected for detailed histopathological and molecular analysis to assess the compound's therapeutic effects at the tissue and cellular level.

Histopathological analysis involves the microscopic examination of stained tissue sections by a pathologist. This analysis provides qualitative and semi-quantitative information about the extent of inflammation and tissue damage. Key features that are typically evaluated in inflamed tissues include:

Inflammatory cell infiltration: The presence and abundance of immune cells such as neutrophils, lymphocytes, and macrophages in the tissue. nih.gov

Edema: The accumulation of fluid in the interstitial spaces.

Tissue architecture: Any damage to the normal structure of the tissue, such as erosion of cartilage in arthritis models or damage to the epithelial lining in colitis models.

Mucus hypersecretion: In models of airway inflammation, the extent of mucus production in the bronchi is assessed. nih.gov

Molecular analysis of tissue samples provides quantitative data on the expression of genes and proteins related to the inflammatory process. This can confirm the findings from pharmacodynamic biomarker studies in serum and provide more localized information within the target tissue. Common molecular techniques employed include:

Western Blotting: To quantify the levels of specific proteins, such as COX-2, iNOS, and phosphorylated signaling proteins (e.g., p-p38, p-ERK), in tissue homogenates. mdpi.com

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): To measure the mRNA expression levels of inflammatory genes, providing insight into the compound's effect on gene transcription.

Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques are used to visualize the localization and expression of specific proteins within the tissue architecture, providing spatial context to the molecular changes.

These analyses are critical for understanding the compound's mechanism of action and for providing tangible evidence of its efficacy in resolving inflammation and protecting tissues from damage.

Q & A

What synthetic methodologies are effective for introducing ethyl and halogen substituents into the benzofuran core?

Level: Basic

Answer:

The synthesis of substituted benzofurans typically involves cyclization reactions or functional group interconversion. For example, ethyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation, while chloro/fluoro substituents are often added using halogenation agents (e.g., Cl₂, SOCl₂, or Selectfluor®). A common approach involves sulfinyl intermediates to stabilize reactive positions during functionalization . Crystallographic studies of analogous compounds, such as 5-chloro-3-methylsulfinyl derivatives, highlight the use of methylsulfinyl groups to direct regioselectivity during substitution reactions .

How can X-ray crystallography resolve ambiguities in molecular conformation for 7-Chloro-2-ethyl-5-fluoro-1-benzofuran?

Level: Advanced

Answer:

Single-crystal X-ray diffraction is critical for determining bond angles, torsional parameters, and non-covalent interactions. For instance, in 5-chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran, the R factor (0.038) and data-to-parameter ratio (14.4) ensure high precision in conformational analysis . Key metrics include:

- Bond angles: Deviations in C–S–O angles (e.g., 106.62°–107.24°) indicate sulfinyl group geometry .

- Torsional parameters: The dihedral angle between the benzofuran core and substituents (e.g., −179.1° to −2.3°) reveals steric or electronic effects .

Comparisons with structurally related compounds (e.g., 5-chloro-2-(4-fluorophenyl) derivatives) can validate or refine models .

What analytical strategies address contradictions in substituent effects on pharmacological activity?

Level: Advanced

Answer:

Contradictions often arise from variations in substituent positioning or assay conditions. Methodological approaches include:

- Comparative SAR studies: Analyze analogs like 5-chloro-3-(4-fluorophenylsulfonyl) derivatives to isolate the impact of ethyl vs. methyl groups on antimicrobial activity .

- Statistical meta-analysis: Pool data from crystallographic and bioassay studies (e.g., bond lengths vs. IC₅₀ values) to identify structural determinants of activity .

- Computational modeling: Density Functional Theory (DFT) can predict electronic effects of substituents (e.g., fluoro groups increasing electrophilicity) .

How are spectral techniques (NMR, IR) optimized for characterizing halogenated benzofurans?

Level: Basic

Answer:

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and coupling constants. For example, fluoro substituents cause splitting patterns in adjacent protons (e.g., ⁴J coupling in 5-fluoro derivatives) .

- IR Spectroscopy: Identify key functional groups (e.g., C–F stretches at 1100–1000 cm⁻¹, sulfinyl S=O at 1040–1020 cm⁻¹) .

- Cross-validation: Compare experimental data with published analogs (e.g., 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran) to confirm assignments .

What experimental designs are recommended for assessing the biological activity of halogenated benzofurans?

Level: Basic

Answer:

- In vitro assays: Use standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

- Control compounds: Include structurally related molecules (e.g., 5-chloro-7-methyl-2-phenyl derivatives) to benchmark activity .

- Dose-response studies: Test concentrations spanning 0.1–100 µM to establish EC₅₀/IC₅₀ values .

How do steric and electronic effects of ethyl/fluoro substituents influence molecular packing in crystals?

Level: Advanced

Answer:

Ethyl groups introduce steric bulk, often leading to distorted packing, while fluoro substituents enhance dipole interactions. For example:

- In 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, the ethyl group causes a 119.9° C–C–C angle distortion, reducing π-π stacking .

- Fluorine’s electronegativity promotes C–H···F hydrogen bonds, as seen in 5-fluoro-2-hydroxybenzoic acid derivatives .

Comparative analyses of unit cell parameters (e.g., volume, symmetry) across halogenated analogs can quantify these effects .

What protocols mitigate synthetic challenges in achieving high purity for halogenated benzofurans?

Level: Advanced

Answer:

- Purification techniques: Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) .

- Analytical QC: Employ HPLC with UV detection (λ = 254 nm) to monitor halogenated byproducts .

- Reaction optimization: Adjust temperature (e.g., 0°C for fluorination) and stoichiometry (e.g., 1.2 eq. Selectfluor®) to minimize side reactions .

How can researchers validate computational models against experimental data for substituted benzofurans?

Level: Advanced

Answer:

- DFT vs. crystallography: Compare calculated bond lengths/angles (e.g., C–Cl: 1.74 Å calculated vs. 1.73 Å observed) .

- Docking studies: Use crystal structures (e.g., PDB entries for related targets) to predict binding modes of 7-Chloro-2-ethyl-5-fluoro derivatives .

- Statistical validation: Calculate RMSD values (<0.1 Å for heavy atoms) to assess model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products